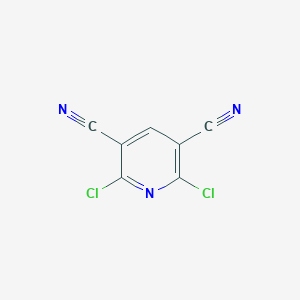

2,6-Dichloropyridine-3,5-dicarbonitrile

Description

Significance and Context in Contemporary Chemical Sciences

2,6-Dichloropyridine-3,5-dicarbonitrile, with the chemical formula C₇HCl₂N₃, is a significant compound in modern chemical science due to its highly functionalized pyridine (B92270) structure. The pyridine ring is a fundamental six-membered heterocycle related to benzene, but with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution creates a π-deficient aromatic system with distinct reactivity compared to benzene. mdma.ch

Scope and Objectives of Research on this compound

Research focused on this compound primarily revolves around its synthesis and its use as a precursor in supramolecular chemistry and materials science. A key objective has been the detailed characterization of its molecular and crystal structure. nih.govresearchgate.net X-ray crystallography studies have been conducted to understand how these molecules arrange themselves in a solid state, revealing that they form chains and layers through specific intermolecular interactions. nih.govnih.gov

A major goal is to utilize this compound as a building block for creating larger, functional systems. For instance, it has been identified as a starting material for the synthesis of cage molecules and other supramolecular structures, which are important for studying molecular encapsulation and host-guest chemistry. nih.govresearchgate.net The electron-deficient nature of the pyridine core is also being exploited in the development of novel organic semiconductors and materials for optoelectronic devices. ktu.edu

Detailed crystallographic data provides insight into the compound's structure, which underpins its chemical behavior and potential applications.

Interactive Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇HCl₂N₃ |

| Molecular Weight | 198.01 |

| Crystal System | Orthorhombic |

| a (Å) | 6.8473 (9) |

| b (Å) | 12.1307 (15) |

| c (Å) | 19.430 (3) |

| Volume (ų) | 1613.9 (4) |

| Z (formula units per cell) | 8 |

| Radiation type | Mo Kα |

| Temperature (K) | 297 |

Data sourced from Acta Crystallographica Section E. nih.gov

Historical Overview of Pyridine Derivatives in Chemical Synthesis and Applications

The story of pyridine derivatives begins with the isolation of pyridine itself from coal tar. wikipedia.org Although early chemists undoubtedly prepared impure pyridine, its formal discovery and naming occurred in the 19th century. wikipedia.org The first synthesis of a pyridine derivative was reported in 1881, and William Ramsay accomplished the first synthesis of the parent pyridine in 1876 by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube. wikipedia.orgglobalresearchonline.net

A pivotal moment in pyridine chemistry was the development of the Chichibabin pyridine synthesis in 1924 by Russian chemist Aleksei Chichibabin. wikipedia.org This method, which involves the condensation of aldehydes and ketones with ammonia, provided a more efficient route using inexpensive precursors and is still fundamental to the industrial production of pyridines. wikipedia.orgmdma.ch The commercial importance of pyridine derivatives grew significantly during and after World War II. mdma.ch By 1988, synthetic methods had almost entirely replaced coal tar as the source for pyridines, accounting for over 95% of production. mdma.ch This shift was driven by the demand for specific derivatives like α-picoline, which served as crucial intermediates in manufacturing. mdma.ch

Interdisciplinary Relevance in Medicinal Chemistry and Materials Science

The rigid structure and unique electronic properties of the pyridine nucleus make its derivatives highly relevant in both medicinal chemistry and materials science.

In medicinal chemistry , pyridine derivatives are known to be vital intermediates for synthesizing compounds with a wide range of biological activities, including potential anticancer, antibacterial, and antiallergic properties. nih.govresearchgate.netglobalresearchonline.net The pyridine scaffold is a common feature in many pharmaceuticals. slideshare.net Research into related dicarbonitrile pyridine structures, such as 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles and 6-amino-2-pyridone-3,5-dicarbonitriles, has shown promising cytotoxic activity against various cancer cell lines, suggesting potential applications in oncology. diva-portal.orgtjpr.org These compounds are often investigated for their ability to inhibit specific enzymes like cyclin-dependent kinase 2 (CDK2). tjpr.org

In materials science , the pyridine-3,5-dicarbonitrile (B74902) moiety has become a focus area for the development of advanced organic materials. ktu.edubeilstein-journals.org These structures are particularly promising for use in organic light-emitting diodes (OLEDs), especially in creating heavy-metal-free emitters that exhibit thermally activated delayed fluorescence (TADF). ktu.edubeilstein-journals.org The electron-deficient pyridine-3,5-dicarbonitrile core acts as an excellent electron acceptor. When combined with electron-donating groups, it can form molecules with efficient intramolecular charge transfer (ICT), a key property for TADF materials. beilstein-journals.org Derivatives of this compound are investigated for their potential as organic semiconductors, with studies indicating good electron-transporting and hole-blocking properties. ktu.edu

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2N3/c8-6-4(2-10)1-5(3-11)7(9)12-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLIQKMDXWUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C#N)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357317 | |

| Record name | 2,6-dichloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151229-84-4 | |

| Record name | 2,6-dichloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,6 Dichloropyridine 3,5 Dicarbonitrile

Established Synthetic Routes

Traditional methods for synthesizing 2,6-dichloropyridine-3,5-dicarbonitrile often involve multi-step processes, beginning with the construction of a functionalized pyridine (B92270) ring followed by substitution reactions.

Synthesis from 2-amino-6-chloropyridine-3,5-dicarbonitrile (B1296360) via copper chloride and isopentyl nitrite mediation

A well-documented method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-amino-6-chloropyridine-3,5-dicarbonitrile. This process effectively replaces the amino group with a second chlorine atom.

The reaction is typically carried out by treating the amino-chloro precursor with copper(II) chloride (CuCl₂) and isopentyl nitrite in an appropriate solvent, such as dry acetonitrile. The mixture is heated to facilitate the diazotization of the amino group by isopentyl nitrite, followed by the copper-chloride-mediated substitution. This transformation proceeds with high efficiency, yielding the target compound. One reported procedure specifies heating the reaction mixture at 65°C for 5 hours, achieving a high yield of 89% after purification. nih.gov

| Reactant | Reagents | Solvent | Conditions | Yield |

| 2-amino-6-chloropyridine-3,5-dicarbonitrile | Copper(II) chloride, Isopentyl nitrite | Acetonitrile | 65°C, 5 hours | 89% |

This table presents the reaction conditions for the synthesis of this compound from its amino precursor.

Utilization of malononitrile and triethyl orthoformate in precursor synthesis

The precursor for the aforementioned synthesis, 2-amino-6-chloropyridine-3,5-dicarbonitrile, is itself synthesized from acyclic starting materials. A common and effective method involves the reaction of malononitrile and triethyl orthoformate.

In this procedure, a mixture of malononitrile, triethyl orthoformate, and pyridine is refluxed. nih.gov This step is followed by the addition of concentrated hydrochloric acid at an elevated temperature (e.g., 80°C). nih.gov Upon cooling and addition of water, the intermediate product, 2-amino-6-chloropyridine-3,5-dicarbonitrile, precipitates and can be collected by filtration. This method is highly efficient, with reported yields of the precursor reaching up to 96%. nih.gov

| Reactants | Reagent | Conditions | Product | Yield |

| Malononitrile, Triethyl orthoformate, Pyridine | Concentrated HCl | Reflux, then 80°C | 2-amino-6-chloropyridine-3,5-dicarbonitrile | 96% |

This table outlines the synthesis of the key precursor, 2-amino-6-chloropyridine-3,5-dicarbonitrile.

Cyanation of 2,6-dichloropyridine (B45657) derivatives using metal cyanides

An alternative conceptual approach to forming dinitrile compounds involves the direct cyanation of a di-halogenated pyridine ring. This pathway relies on the nucleophilic substitution of halogen atoms (like chlorine) with cyanide groups from a metal cyanide salt. Conventional cyanation methods often employ highly toxic reagents like potassium cyanide or sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). taylorandfrancis.com

For instance, the cyanation of a related compound, 2-fluoro-3,6-dichloropyridine, has been demonstrated using sodium cyanide in DMSO. google.com The reaction proceeds by heating the mixture to facilitate the displacement of the more reactive fluorine atom. google.com While this specific example does not yield the 3,5-dicarbonitrile isomer, it illustrates the established principle of using metal cyanides to introduce nitrile functionalities onto a pyridine ring, which could be adapted to a suitably substituted 2,6-dichloropyridine precursor. The reaction temperature and time are critical parameters that must be optimized for each specific substrate. taylorandfrancis.com

Emerging and Green Synthetic Approaches

Recent research has focused on developing more efficient, sustainable, and environmentally benign methods for the synthesis of functionalized pyridines, including dicarbonitrile derivatives. These approaches aim to reduce the use of hazardous reagents and minimize waste.

Palladium-mediated cross-coupling strategies for functionalized pyridines

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of pyridine dicarbonitriles, palladium catalysis offers a powerful method for the cyanation of halo-pyridines.

This approach avoids the use of highly toxic metal cyanides by employing safer cyanide sources. For example, a method has been developed for the cyanation of chloropyridine compounds using potassium ferrocyanide, a less toxic and inexpensive cyanide source. google.com This reaction can be catalyzed by a ligand-free palladium system, which simplifies the reaction setup and reduces costs associated with complex phosphine ligands. google.com Such methods are applicable to large-scale production and significantly reduce the environmental impact and operational hazards compared to traditional cyanation protocols. google.com

Development of solvent-free or catalytic methods for reduced waste generation

A significant trend in green chemistry is the development of solvent-free reactions or the use of environmentally benign solvents. For the synthesis of related pyridine-3,5-dicarbonitrile (B74902) structures, multicomponent reactions (MCRs) are particularly promising. These reactions combine three or more starting materials in a single step to form a complex product, thereby increasing efficiency and reducing waste.

Several studies have reported the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine derivatives through one-pot, three-component reactions of an aldehyde, malononitrile, and a thiol under solvent-free conditions or in green solvents like water. researchgate.net These reactions can be promoted by various catalysts, including reusable clays like Montmorillonite K10 or simple organocatalysts, which aligns with the principles of green chemistry by offering milder reaction conditions, shorter reaction times, and catalyst reusability. researchgate.net While these methods produce derivatives of the target compound, the underlying principles demonstrate a clear path toward developing cleaner, catalytic, and solvent-minimized syntheses for this compound.

Innovative carbamate-based routes for key intermediates in related pyridine synthesis

While direct innovative carbamate-based routes for the synthesis of the specific intermediate, 2-amino-6-chloropyridine-3,5-dicarbonitrile, are not extensively documented in publicly available literature, the use of carbamates as protecting groups and directing groups is a well-established strategy in the synthesis of complex amines and heterocyclic compounds. Carbamates are often employed to modulate the reactivity of amino groups during multi-step syntheses.

In the broader context of pyridine synthesis, carbamate functionalities can be introduced to an amino group to protect it during subsequent reactions. Common carbamate protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). These groups can be selectively removed under specific conditions, allowing for the unmasking of the amino group at a later stage of the synthesis. This strategy is crucial for achieving high yields and preventing unwanted side reactions.

Furthermore, carbamate groups can influence the regioselectivity of reactions on the pyridine ring through their electronic and steric effects. While a specific innovative carbamate-based route for the key intermediate in the synthesis of this compound is not detailed, the principles of carbamate chemistry suggest their potential utility in developing novel and more efficient synthetic pathways for related pyridine derivatives.

Chemo- and Regioselectivity in Synthesis

The chemo- and regioselectivity of the synthesis of this compound are critical aspects that determine the success of the reaction. The Sandmeyer-type reaction employed in the final step is known for its ability to selectively replace an amino group with a halogen.

Analysis of substituent effects on reaction pathways

The substituents on the pyridine ring play a crucial role in the reaction pathway. In the precursor molecule, 2-amino-6-chloropyridine-3,5-dicarbonitrile, the pyridine ring is substituted with an amino group, a chloro group, and two cyano groups. Both the chloro and cyano groups are strongly electron-withdrawing.

These electron-withdrawing groups have a significant impact on the diazotization of the amino group and the subsequent Sandmeyer reaction. The presence of these groups decreases the electron density of the pyridine ring, which can affect the stability of the intermediate pyridinediazonium salt. Generally, electron-withdrawing substituents can destabilize the diazonium ion, making it more susceptible to decomposition. However, in the context of the Sandmeyer reaction, this enhanced reactivity can be beneficial for the subsequent displacement by the chloride ion.

Comparison with isomeric compounds (e.g., 2-chloropyridine-3,5-dicarbonitrile) to elucidate regioselectivity

To understand the regioselectivity of the synthesis, it is insightful to compare the synthesis of this compound with that of its isomer, 2-chloropyridine-3,5-dicarbonitrile. The synthesis of the latter would likely start from a different precursor, such as 2-aminopyridine-3,5-dicarbonitrile.

The regioselectivity of the chlorination is determined by the position of the amino group on the starting pyridine ring. In the synthesis of the 2,6-dichloro isomer, the starting material already possesses a chlorine atom at the 6-position, and the Sandmeyer reaction specifically targets the amino group at the 2-position for replacement.

If one were to synthesize 2-chloropyridine-3,5-dicarbonitrile, a plausible route could involve the direct chlorination of pyridine-3,5-dicarbonitrile. However, controlling the regioselectivity of such a reaction can be challenging. Alternatively, a Sandmeyer reaction on 2-aminopyridine-3,5-dicarbonitrile would be a more regioselective approach to introduce the chlorine atom at the 2-position.

The synthesis of this compound from 2-amino-6-chloropyridine-3,5-dicarbonitrile is inherently regioselective because the position of the incoming chloro group is predetermined by the location of the amino group being replaced.

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound.

Chromatographic methods for product isolation

Flash chromatography is a commonly employed technique for the purification of this compound. nih.gov This method utilizes a stationary phase, typically silica gel, and a mobile phase, such as dichloromethane, to separate the desired product from any unreacted starting materials, byproducts, or impurities. nih.gov The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The progress of the chromatography is monitored, often by thin-layer chromatography (TLC), and the fractions containing the pure product are collected and combined.

| Purification Technique | Stationary Phase | Eluent | Outcome |

| Flash Chromatography | Silica Gel | Dichloromethane | Isolation of colorless solid this compound |

This table summarizes the chromatographic method used for the purification of this compound.

Spectroscopic analysis in synthetic verification

A variety of spectroscopic techniques are used to confirm the structure and identity of the synthesized this compound.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique that provides detailed information about the three-dimensional structure of a molecule. For this compound, X-ray crystallography has confirmed that the molecule is essentially planar. nih.govresearchgate.net This analysis also reveals key bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

| Crystallographic Data for this compound | |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 6.8473 (9) Å, b = 12.1307 (15) Å, c = 19.430 (3) Å |

| Molecular Formula | C₇HCl₂N₃ |

| Molecules per Unit Cell (Z) | 8 |

This table presents key crystallographic data for this compound, as determined by X-ray diffraction analysis. nih.gov

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to be simple, showing a single singlet for the proton at the 4-position of the pyridine ring. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent cyano and chloro groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbons attached to the chlorine atoms (C2 and C6) and the cyano groups (C3 and C5), as well as the carbon bearing the proton (C4), would appear at characteristic chemical shifts. The carbons of the cyano groups would be observed in the typical nitrile region of the spectrum.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp and strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically appearing in the range of 2200-2260 cm⁻¹. Other characteristic peaks for the aromatic C-H and C-C/C-N stretching vibrations would also be present.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of C₇HCl₂N₃. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks in a specific ratio.

Chemical Reactivity and Transformation Studies of 2,6 Dichloropyridine 3,5 Dicarbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing 2,6-dichloropyridine-3,5-dicarbonitrile. This reaction involves the displacement of the chlorine atoms by various nucleophiles. youtube.com The presence of electron-withdrawing nitrile groups on the pyridine (B92270) ring activates it towards nucleophilic attack. nih.gov

Reactivity at chlorine centers with various nucleophiles (e.g., amines, thiols, alkoxides)

The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to substitution by a range of nucleophiles.

Amines: Reactions with amines are common and lead to the formation of aminopyridine derivatives. These reactions are often carried out by heating the reactants, sometimes in the presence of a base like triethylamine. youtube.commdpi.com The resulting aminopyridines are important precursors for more complex heterocyclic systems. mdpi.com

Thiols: Thiols can also displace the chlorine atoms to form thioether derivatives. nih.gov These reactions typically proceed smoothly in a solvent like N,N-dimethylacetamide (DMAc) with a base such as potassium carbonate. nih.gov The reactivity depends on the electronic nature of the heteroaryl halide. nih.gov

Alkoxides: Alkoxides react with 2,6-dichloropyridines to yield alkoxy-substituted pyridines. The regioselectivity of this reaction can be influenced by the reaction conditions. For instance, in the case of 3-substituted 2,6-dichloropyridines, using non-polar, aprotic solvents with low hydrogen bond basicities favors the substitution of the chlorine atom ortho to the 3-substituent. researchgate.net

Table 1: Examples of SNAr Reactions on Dichloropyridines

| Nucleophile | Reagents and Conditions | Product Type |

| Amines | Amine, Triethylamine, Ethanol, Reflux | Aminopyridine |

| Thiols | Thiol, Potassium Carbonate, DMAc | Thioether |

| Alkoxides | Alcohol, Base, Non-polar aprotic solvent | Alkoxypyridine |

Exploration of multi-step SNAr reactions for diverse derivative synthesis

The two chlorine atoms on this compound allow for sequential or multi-step SNAr reactions. This enables the synthesis of a wide array of derivatives with different functional groups at the 2 and 6 positions. For example, a first substitution can be performed with one nucleophile, followed by a second substitution with a different nucleophile. nih.gov This stepwise approach is crucial for creating asymmetrically substituted pyridines.

Multi-component reactions involving aldehydes, malononitrile, and thiophenols can also be employed to synthesize complex pyridine derivatives, such as 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles, in a single step. wpmucdn.comnih.gov

Factors influencing reactivity and selectivity in SNAr processes

Several factors govern the reactivity and regioselectivity of SNAr reactions on dichloropyridines:

Electronic Effects: The presence of electron-withdrawing groups, like the nitrile groups in this compound, is crucial for activating the pyridine ring towards nucleophilic attack. researchgate.net The position of these substituents determines which chlorine atom is more reactive. Computational studies using methods like Density Functional Theory (DFT) can predict the regioselectivity by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile. chemrxiv.orgwuxiapptec.com

Steric Effects: Bulky substituents on the pyridine ring or the incoming nucleophile can influence the site of substitution. wuxiapptec.com

Solvent Effects: The choice of solvent can significantly impact the reaction outcome. As mentioned earlier, non-polar aprotic solvents can favor substitution at a specific position. researchgate.net

Leaving Group Ability: The nature of the halogen atom also plays a role, with the general trend for leaving group ability in SNAr reactions being F > Cl ≈ Br. chemrxiv.org

Nitrile Group Transformations

The nitrile groups at the 3 and 5 positions of this compound are also reactive and can undergo various chemical transformations.

Cycloaddition reactions involving dinitrile functionalities

The nitrile groups can participate in cycloaddition reactions. For instance, nitrile oxides, which are 1,3-dipoles, can react with the carbon-nitrogen triple bond of the nitrile group in a 1,3-dipolar cycloaddition to form heterocyclic rings like oxadiazoles. nih.govmdpi.com

Hydrolysis to carboxylic acids and reduction to amines

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orglibretexts.org Acidic hydrolysis, typically performed by heating with an acid like hydrochloric acid, yields the carboxylic acid directly. libretexts.org Basic hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt, which is then protonated to give the carboxylic acid. libretexts.org

Reduction: The nitrile groups can be reduced to primary amines. chadsprep.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which involves the nucleophilic addition of hydride to the nitrile carbon. libretexts.org

Table 2: Transformations of Nitrile Groups

| Reaction | Reagents | Product |

| Hydrolysis (Acidic) | Dilute HCl, Heat | Carboxylic Acid |

| Hydrolysis (Basic) | NaOH solution, Heat, then H⁺ | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O work-up | Primary Amine |

Utility in heterocyclic synthesis and ring-forming reactions

This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures. The presence of two chlorine atoms and two nitrile groups on the pyridine ring provides multiple reactive sites for further chemical transformations. Pyridine derivatives, in general, are crucial building blocks for compounds with a wide range of properties, including antibacterial, antiallergic, and anticancer activities. nih.gov

The title compound is synthesized from 2-amino-6-chloropyridine-3,5-dicarbonitrile (B1296360) via a Sandmeyer-type reaction using copper(II) chloride and isopentyl nitrite. nih.gov Once formed, its functional groups can be targeted for elaboration. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, while the nitrile groups can undergo various transformations. This versatility makes it a key precursor for creating larger, polyaromatic π-systems. For instance, related pyridine-3,5-dicarbonitrile (B74902) scaffolds are employed in the synthesis of materials for organic light-emitting diodes (OLEDs) through reactions like the Sonogashira coupling, demonstrating their utility in building complex molecular architectures. beilstein-journals.orgktu.edu These derivatives are noted for their potential in creating cage molecules and supramolecular structures, which are significant for studying molecular encapsulation and host-guest interactions. nih.govresearchgate.net The development of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines from similar starting materials highlights the broad applicability of dinitrile-functionalized pyridines in creating medicinally relevant scaffolds. researchgate.netrsc.orgnih.gov

Electrophilic Reactions and Functionalization

The electron-deficient nature of the pyridine ring in this compound, accentuated by the electron-withdrawing effects of the two chlorine atoms and two nitrile groups, generally makes electrophilic substitution reactions challenging. However, studies on related compounds provide insight into potential functionalization pathways.

While nitration of this compound is not widely reported, extensive studies on the parent compound, 2,6-dichloropyridine (B45657), offer significant mechanistic insights. The nitration of aromatic rings typically proceeds via an electrophilic aromatic substitution mechanism where a potent electrophile, the nitronium ion (NO₂⁺), is generated. masterorganicchemistry.comlibretexts.org This ion is usually formed by reacting nitric acid (HNO₃) with a strong acid, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.comyoutube.com The sulfuric acid protonates the nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion. libretexts.org

The nitration of 2,6-dichloropyridine specifically yields 2,6-dichloro-3-nitropyridine. google.com Various conditions have been developed to optimize this process, addressing issues like the use of high molar ratios of nitric acid and the evolution of hazardous nitrogen oxide fumes. google.com Employing oleum (B3057394) (fuming sulfuric acid) or adding a catalyst like sulfamic acid has been shown to improve reaction efficiency and yield. google.comgoogle.com Aprotic nitration using NO₂⁺BF₄⁻ has also been explored, showing that reaction outcomes (C-nitration vs. N-nitration) can be influenced by the choice of solvent. epa.gov

| Reactant | Nitrating Agent/Conditions | Product | Yield | Reference |

| 2,6-Dichloropyridine | HNO₃ / 65% Oleum, 68-134°C | 2,6-dichloro-3-nitropyridine | 77% (corrected) | google.com |

| 2,6-Dichloropyridine | HNO₃ / H₂SO₄ / Sulfamic Acid, 20-150°C | 2,6-dichloro-3-nitropyridine | >80% | google.com |

| 2,6-Dichloropyridine | NO₂⁺BF₄⁻ in CH₃CN | C-nitrated product | - | epa.gov |

| 2,6-Dichloropyridine | NO₂⁺BF₄⁻ in CH₂Cl₂ | N-nitrated product (predominant) | - | epa.gov |

This table is interactive. Click on the headers to sort.

Further halogenation of the pyridine ring is a potential pathway for functionalization. Studies on the chlorination of 2,6-dichloropyridine demonstrate that it can be converted to 2,3,6-trichloropyridine (B1294687) and subsequently to 2,3,5,6-tetrachloropyridine. google.com These reactions are typically carried out at high temperatures and may require a Lewis acid catalyst, such as ferric chloride, to proceed effectively. google.com The reaction proceeds sequentially, with 2,3,6-trichloropyridine being a major intermediate. google.com

Given that this compound is significantly more electron-deficient than 2,6-dichloropyridine due to the additional nitrile groups, electrophilic halogenation on the single available ring position (C4) would be expected to be very difficult and require harsh reaction conditions. The strong deactivating nature of the existing substituents would likely disfavor electrophilic attack.

Advanced Reaction Mechanisms and Pathways

The unique arrangement of functional groups in this compound opens the door to complex reaction sequences and photochemical applications.

Cascade or domino reactions, where a single reaction setup initiates a sequence of intramolecular transformations to build complex products, are a powerful tool in organic synthesis. While specific cascade reactions starting from this compound are not extensively documented, its structure is well-suited for such processes. The two chloro substituents can act as leaving groups in sequential nucleophilic substitution reactions. For example, domino reactions involving related 3-chlorochromones with aminoheterocycles have been developed to synthesize various fused pyridine systems like pyrazolo[3,4-b]pyridines and benzofuro[3,2-b]pyridines. researchgate.net This suggests that this compound could potentially react with binucleophiles in a domino fashion, where an initial intermolecular substitution is followed by an intramolecular cyclization to generate novel fused heterocyclic systems. The nitrile groups could also participate in or direct such cascade sequences, for instance, through intramolecular addition of a newly introduced nucleophile.

The pyridine-3,5-dicarbonitrile core is a potent electron acceptor, and this characteristic dominates its photochemical behavior, particularly when linked to electron-donating groups. beilstein-journals.orgktu.edu In such donor-acceptor molecules, photoexcitation often leads to an efficient intramolecular charge transfer (ICT) from the donor to the pyridine-dicarbonitrile acceptor. beilstein-journals.orgnih.gov This ICT process is fundamental to the phenomenon of thermally activated delayed fluorescence (TADF), which is highly significant for the development of efficient OLEDs. beilstein-journals.orgktu.edu The photoluminescence intensity of such compounds is often enhanced after deoxygenation, which is a key indicator of TADF. beilstein-journals.org The specific photophysical properties are sensitive to the molecular structure and the surrounding medium. beilstein-journals.orgktu.edu The study of aromatic systems containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments has shown their potential as electron-transporting organic semiconductors with long-lived emissions, further highlighting the implications of their photochemical transformations in materials science. beilstein-journals.org

| Compound Class | Photochemical Property | Implication/Application | Reference |

| Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile systems | Intramolecular Charge Transfer (ICT) | Electron-transporting materials | beilstein-journals.orgktu.edu |

| Donor-Acceptor molecules with Pyridine-3,5-dicarbonitrile acceptor | Thermally Activated Delayed Fluorescence (TADF) | Highly efficient OLEDs | beilstein-journals.orgnih.govresearchgate.net |

| 2,6-Bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile | Forms different aggregates (nanospheres vs. nanofibers) with distinct photochemical outcomes | Photocatalytic production of H₂ (nanofibers) or H₂O₂ (nanospheres) | beilstein-journals.org |

This table is interactive. Click on the headers to sort.

Electrochemical behavior and redox properties

Research into the electrochemical properties of related pyridine-3,5-dicarbonitrile derivatives provides insight into the expected behavior of this compound. For instance, studies on various pyridine-3,5-dicarbonitrile compounds using techniques like cyclic voltammetry (CV) have demonstrated their capacity to act as electron acceptors. This characteristic is crucial for their application in materials science, particularly in the development of organic semiconductors. The electron-accepting nature of the pyridine-3,5-dicarbonitrile core contributes to good hole-blocking and electron-injecting properties in electronic devices.

While specific experimental data on the redox potentials of this compound are not extensively documented in publicly available literature, the electrochemical behavior can be inferred from analogous compounds. For example, a study on a series of complex pyridine-3,5-dicarbonitrile derivatives reported reduction onset potentials ranging from -1.63 V to -1.47 V versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. These values indicate that significant energy is required for reduction, highlighting the inherent stability of the pyridine-3,5-dicarbonitrile scaffold, even with strong electron-withdrawing groups.

The presence of the two chlorine atoms at the 2 and 6 positions of the pyridine ring in this compound is expected to influence its redox properties compared to unsubstituted or differently substituted pyridine-3,5-dicarbonitriles. The inductive effect of the chlorine atoms further withdraws electron density from the ring, which should, in principle, make the compound easier to reduce (i.e., have a less negative reduction potential) compared to non-halogenated analogs.

Computational studies on chloropyridines support the notion that the introduction of chlorine atoms can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating electron acceptance. Theoretical calculations on related chloropyridines have shown that N-oxidation can effectively lower the energy barrier for dechlorination, a process that involves changes in the electronic structure of the molecule.

The following table provides a summary of the expected electrochemical properties based on data from related compounds.

| Property | Expected Behavior/Value Range | Method of Determination |

| Reduction Potential | Expected to be in the range of other electron-deficient pyridine-3,5-dicarbonitriles (e.g., -1.4 V to -1.7 V vs. Fc/Fc+) | Cyclic Voltammetry (CV) |

| Redox Character | Primarily electron-accepting | Inferred from structural analysis and data on related compounds |

| Influence of Substituents | Chloro and cyano groups enhance electron-deficient character | Inferred from Hammett parameters and computational studies |

Computational and Theoretical Chemistry of 2,6 Dichloropyridine 3,5 Dicarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For 2,6-Dichloropyridine-3,5-dicarbonitrile, such studies would provide a deeper understanding of its chemical nature.

Density Functional Theory (DFT) studies on electronic structure and bonding

Specific Density Functional Theory (DFT) studies dedicated to the electronic structure and bonding of this compound have not been identified in the surveyed scientific literature. DFT is a powerful computational method used to investigate the electronic properties of many-body systems, and its application to this molecule would be expected to yield valuable information on electron density distribution, the nature of its covalent bonds, and the influence of its electron-withdrawing chloro and cyano substituents on the pyridine (B92270) ring.

Analysis of molecular orbitals (HOMO-LUMO) and charge distribution

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, along with its charge distribution, is not present in the available literature. Such an analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. A calculation of the charge distribution would reveal the electrophilic and nucleophilic sites on the molecule.

Theoretical prediction of reaction pathways and transition states

There is no available research in the reviewed literature that provides a theoretical prediction of reaction pathways or transition states for this compound. These computational studies are vital for understanding the mechanisms of chemical reactions, predicting reaction kinetics, and designing novel synthetic routes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a view of their dynamic behavior.

Conformational analysis and dynamic behavior in various environments

Specific molecular dynamics simulations detailing the conformational analysis and dynamic behavior of this compound in various environments were not found in the surveyed literature. However, X-ray crystallography data reveals that in the solid state, the molecule is essentially planar, with a root-mean-square deviation of 0.003 Å. nih.govresearchgate.netnih.gov The nitrile nitrogen atoms show slight deviations from the pyridine plane. nih.govresearchgate.net

Simulations of intermolecular interactions and self-assembly processes

While dynamic simulations of self-assembly are not available, crystallographic studies provide a static-picture simulation of the molecule's self-assembly into a crystal lattice. In the crystalline state, molecules of this compound are linked through intermolecular interactions to form a supramolecular structure. nih.govresearchgate.net

The molecules form infinite chains along the b-axis through C—H···N interactions. nih.govresearchgate.netnih.gov These chains are further interconnected to form layers parallel to the ab-plane via C—Cl···N interactions. nih.govresearchgate.netnih.gov The pyridine rings in adjacent molecules within these chains are not coplanar, forming a significant dihedral angle of 56.5 (1)°. nih.gov This demonstrates a clear pattern of self-assembly driven by specific, non-covalent interactions.

The details of these key intermolecular interactions are summarized in the table below.

| Interaction | D—X (Å) | X···A (Å) | D···A (Å) | D—X···A (°) |

| C3—H3···N1 | 0.93 | 2.54 | 3.412 (5) | 157 |

| C1—Cl1···N2 | 1.71 (1) | 3.24 (1) | 4.820 (5) | 152 (1) |

| C5—Cl2···N3 | 1.72 (1) | 3.28 (1) | 4.851 (6) | 151 (1) |

| Data from Woiczechowski-Pop, et al. (2010). nih.gov |

Intermolecular Interactions and Supramolecular Chemistry

The supramolecular chemistry of this compound is primarily governed by a series of specific, non-covalent interactions. These forces direct the assembly of individual molecules into well-defined, higher-order structures.

C-H…N, C-Cl…N, C-H…Cl, and π…π interactions in crystal packing and self-assembly

Crystallographic studies of this compound have elucidated the key intermolecular interactions responsible for its crystal packing. The molecule, which is essentially planar, arranges itself in a highly ordered fashion due to a combination of hydrogen bonds and halogen bonds nih.govnih.govresearchgate.net.

The most prominent interactions are C-H…N and C-Cl…N hydrogen and halogen bonds. The C-H group at the 4-position of the pyridine ring acts as a hydrogen bond donor to the nitrogen atom of a neighboring molecule's nitrile group. This interaction is crucial in forming infinite chains of molecules along the b-axis of the crystal lattice nih.govnih.govresearchgate.net.

These chains are then further interconnected by C-Cl…N interactions. Specifically, the chlorine atoms at the 2- and 6-positions engage with the nitrogen atoms of the nitrile groups of molecules in adjacent chains. This network of interactions links the primary chains into layers that are parallel to the ab-plane of the crystal nih.govnih.govresearchgate.net.

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| C-H…N | C4-H | Nitrile Nitrogen | Forms infinite molecular chains |

| C-Cl…N | C2-Cl, C6-Cl | Nitrile Nitrogen | Links chains into layers |

Notably, detailed analyses of the crystal structure have not identified significant C-H…Cl or π…π stacking interactions. In fact, the pyridine rings in adjacent molecules within the primary chains are not coplanar, exhibiting a substantial dihedral angle of 56.5(1)° nih.gov. This orientation precludes effective π…π stacking, indicating that this is not a dominant force in the self-assembly of this particular compound. The absence of these interactions highlights the specificity of the driving forces that assemble this molecule in the solid state.

Design principles for supramolecular structures and host-guest interactions

The well-defined and directional nature of the intermolecular interactions observed in this compound provides a foundation for the rational design of more complex supramolecular structures. Pyridine derivatives, in general, are valuable building blocks in the synthesis of cage-like molecules and other supramolecular assemblies used to study molecular encapsulation and host-guest phenomena nih.govresearchgate.net.

The key design principles for utilizing this compound in supramolecular chemistry would revolve around its specific interaction motifs:

Directional Hydrogen and Halogen Bonds: The strong C-H…N and C-Cl…N interactions can be exploited to direct the assembly of this molecule with other complementary molecules. By introducing guest molecules with suitable hydrogen or halogen bond acceptors or donors, it is possible to co-crystallize and form novel host-guest complexes.

Rigid Planar Core: The essentially planar and rigid structure of the molecule provides a predictable scaffold. This rigidity is advantageous in constructing cavities and frameworks with defined shapes and sizes.

Electron-Withdrawing Groups: The presence of electron-withdrawing nitrile and chloro groups makes the pyridine ring electron-deficient. This electronic characteristic can be utilized to form charge-transfer complexes with electron-rich aromatic guest molecules.

These principles suggest that this compound is a promising candidate for the construction of crystalline solids with tailored architectures. The predictability of its bonding patterns allows for a bottom-up approach to crystal engineering, where the desired supramolecular arrangement is encoded in the molecular structure of the components.

Formation of organic nanotubes and porous architectures based on these interactions

While the intermolecular interactions of this compound provide a clear basis for ordered solid-state structures, there is currently no scientific literature describing the successful formation of organic nanotubes or stable porous architectures derived solely from this compound.

The formation of such structures typically requires specific molecular geometries and interaction patterns that encourage curvature (for nanotubes) or the formation of robust, accessible voids (for porous materials). Although the layered structure of this compound is a step towards ordered materials, the observed packing arrangement does not inherently lead to the formation of tubular or porous frameworks. Further research, potentially involving co-crystallization with other specifically designed molecules, would be necessary to explore the potential of this compound as a building block for such advanced materials.

Applications in Medicinal Chemistry and Biological Sciences

Synthesis of Bioactive Pyridine (B92270) Derivatives

The chemical architecture of 2,6-Dichloropyridine-3,5-dicarbonitrile, featuring two electrophilic carbon atoms (at C2 and C6) and two nitrile groups, provides a rich platform for the synthesis of highly functionalized pyridine derivatives. Researchers have leveraged this reactivity to create libraries of novel compounds with diverse therapeutic potential.

This compound is a recognized and important intermediate in pharmaceutical and medicinal chemistry. nih.govresearchgate.net Its structural framework is strategically employed for the synthesis of various compounds investigated for a range of therapeutic properties, including antibacterial, anticancer, antiallergic, and antipyretic activities. nih.govresearchgate.net

The development of novel anticancer agents is a prominent application. For instance, derivatives such as 6-amino-1,2-dihydropyridine-3,5-dicarbonitriles have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2). nih.gov Further studies have led to the creation of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives that exhibit significant cytotoxic activity against prostate and cervical cancer cell lines, with some compounds showing superior potency compared to the standard anticancer drug 5-fluorouracil. uomanara.edu.iq One rationally designed 6-amino-2-pyridone-3,5-dicarbonitrile derivative, compound 5o , demonstrated potent anti-cancer effects against glioblastoma, liver, breast, and lung cancer cell lines. chemrxiv.org

In the realm of antibacterial research, the pyridine dicarbonitrile scaffold has been used to generate new chemical entities to combat microbial resistance. A review of the field highlights that pyridine derivatives bearing a quinoline (B57606) moiety have shown notable activity against various bacterial strains including Escherichia coli and Salmonella typhi. nih.gov

While the direct synthesis of compounds with demonstrated antiallergic or antipyretic properties from this specific precursor is less detailed in recent literature, its documented role as a versatile intermediate underscores its potential in these areas as well. nih.govresearchgate.net

The search for effective enzyme inhibitors for treating neurodegenerative diseases and psychiatric disorders is a major focus of medicinal chemistry. The pyridine scaffold and related structures have been explored for this purpose.

Research into cholinesterase inhibitors , which are crucial for managing Alzheimer's disease, has involved the synthesis of dihydropyridine (B1217469) derivatives. nih.govwho.int These compounds have been evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that specific substitutions on the dihydropyridine ring, including the presence of chloro groups, can significantly enhance inhibitory activity. nih.govwho.int One study identified a potent derivative with an IC₅₀ value of 0.21 µM against AChE. nih.gov

The following table summarizes the inhibitory potential of selected dihydropyridine derivatives against cholinesterases. nih.gov

| Compound | Substitution Pattern | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 7 | 2-Cl, 4-Cl | 17.16 ± 0.02 | 17.16 ± 0.02 |

| 11 | 2-NO₂, 4-NO₂ | 0.21 ± 0.003 | >250 |

| 12 | 4-Br | 22.18 ± 0.09 | 23.45 ± 0.14 |

| 13 | 5-Br, 2-OH | 31.14 ± 0.11 | 231.6 ± 0.12 |

| Eserine (Standard) | - | 0.85 ± 0.0001 | 0.04 ± 0.0001 |

Regarding monoamine oxidase (MAO) inhibitors, which are used to treat depression and Parkinson's disease, research has shown that dicarbonitrile-containing scaffolds are effective. nih.gov For example, a series of indole-5,6-dicarbonitrile derivatives were found to be remarkably potent inhibitors of both MAO-A and MAO-B, with one compound exhibiting IC₅₀ values of 0.014 µM and 0.017 µM, respectively. nih.gov However, the direct synthesis of MAO inhibitors starting specifically from this compound is not prominently featured in the available scientific literature, which tends to focus on other heterocyclic cores for this target. nih.govmdpi.com

The versatility of the this compound scaffold extends to the development of kinase inhibitors and broad-spectrum antimicrobial agents.

Kinase inhibitors are a critical class of anticancer drugs. Derivatives of cyanopyridone, synthesized from precursors like this compound, have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key targets in cancer therapy. nih.gov Other synthetic efforts have focused on creating novel pyridine derivatives that act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme central to cell cycle regulation. uomanara.edu.iq

The development of antimicrobial agents from this scaffold is also well-documented. A comprehensive review on 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines notes their wide application in synthesizing biologically active compounds. rsc.org These derivatives have been modified to produce molecules with significant activity against various pathogens. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound, researchers can identify the key functional groups and structural features responsible for its therapeutic effects.

SAR studies on derivatives originating from the pyridine dicarbonitrile scaffold have been crucial in optimizing their potency and selectivity.

In the development of anticancer agents , SAR studies on 6-amino-2-pyridone-3,5-dicarbonitrile derivatives revealed clear trends. For example, the introduction of chloro groups at different positions on a benzyl (B1604629) substituent had a measurable impact on cytotoxicity against glioblastoma cells. It was found that introducing a chlorine atom at the R3 position modestly improved cytotoxicity, while substitutions at other positions sometimes decreased activity. chemrxiv.org Further optimization by adding a chlorine to a bromo-substituted derivative nearly doubled its cytotoxic potency. chemrxiv.org

The table below details the effect of substitutions on the anticancer activity of selected 6-amino-2-pyridone-3,5-dicarbonitrile derivatives against the GL-261 murine glioblastoma cell line. chemrxiv.org

| Compound | R2 Substitution | R3 Substitution | R4 Substitution | EC₅₀ (µM) |

| 5a | H | CH₃ | H | ~27 |

| 5c | H | Cl | H | 22.34 |

| 5o | Br | Cl | H | 15.00 |

For cholinesterase inhibitors , SAR analysis of dihydropyridine derivatives showed that electron-withdrawing groups significantly influence activity. The presence of a nitro group (NO₂) at the C-2 and C-4 positions of the dihydropyridine ring was found to increase the inhibitory activity against both AChE and BChE. who.int Similarly, the presence of halogens like bromine (-Br) and chlorine (-Cl) at various positions also had a positive effect on potency. who.int

Understanding how a drug interacts with its target and affects cellular processes is key to its development. Mechanistic studies on derivatives of this compound have provided valuable insights into their modes of action.

In anticancer research, molecular docking studies have been used to elucidate how these molecules work. Novel pyridine derivatives were shown to fit well within the active site of the CDK2 enzyme, suggesting their anticancer effects are mediated through the inhibition of cell cycle progression. uomanara.edu.iq For derivatives designed as dual VEGFR-2/HER-2 inhibitors, docking studies confirmed their binding to these key receptor tyrosine kinases, which are critical for tumor angiogenesis and proliferation. nih.gov Further studies on potent anticancer derivatives like compound 5o showed that they can induce potent cytotoxicity on their own and that this effect can be enhanced when used in combination with small molecule inhibitors targeting receptor tyrosine kinases and the proteasome, suggesting a complex mechanism involving multiple cellular pathways. chemrxiv.org

For enzyme inhibitors, mechanistic work has clarified their mode of action. For example, potent indole-5,6-dicarbonitrile MAO inhibitors were found to act as reversible and competitive inhibitors of both MAO isoforms, indicating a direct and specific interaction with the enzyme's active site. nih.gov

Advanced Biological Assessment Methodologies

The exploration of the therapeutic potential of "this compound" and its derivatives necessitates a comprehensive evaluation of their biological activities. While specific data on the parent compound is limited in publicly available literature, the methodologies for assessing related pyridine-dicarbonitrile compounds provide a clear framework for its potential evaluation. This involves a multi-pronged approach, beginning with broad in vitro and in vivo screening, followed by computational studies to understand interactions at a molecular level, and culminating in toxicological and pharmacokinetic profiling to ensure the viability of any promising lead compounds.

In vitro and in vivo screening protocols for specific biological activities

The initial step in assessing the biological relevance of "this compound" would involve a series of in vitro assays against a panel of targets. Given that various pyridine derivatives are recognized as important intermediates in medicinal chemistry for developing compounds with potential antibacterial, antianaphylactic, antipyretic, antiallergic, or anticancer properties, screening would likely focus on these areas. nih.gov

In Vitro Screening:

Anticancer Activity: Derivatives of the pyridine-3,5-dicarbonitrile scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, a series of 2,6-dibenzylamino-3,5-dicyanopyridines were tested against nine different types of human cancer cell lines, with some showing notable activity. The standard protocol for such screening often involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the compounds.

Antimicrobial Activity: The antibacterial potential of related compounds, such as 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, has been investigated against various bacterial strains, including E. coli. These studies help in understanding the structure-activity relationship and the effect of different substituents on the pyridine ring on antibacterial efficacy.

In Vivo Screening:

Should a derivative of "this compound" show promising in vitro activity, the subsequent step would be to assess its efficacy and safety in a living organism.

Xenograft Models for Anticancer Studies: For compounds exhibiting significant cytotoxicity against cancer cells in vitro, in vivo efficacy is often tested using xenograft models. This typically involves implanting human tumor cells into immunocompromised mice. The animals are then treated with the test compound, and tumor growth inhibition is monitored over time.

Molecular modeling and docking studies to elucidate binding mechanisms

To understand how derivatives of "this compound" might interact with biological targets at a molecular level, computational techniques such as molecular modeling and docking are employed. These methods can predict the binding affinity and orientation of a ligand within the active site of a protein, providing insights into the mechanism of action.

For instance, molecular docking studies have been conducted on benzimidazole (B57391) derivatives containing a dichloro-substituent to explore their binding modes with enzymes like urease. nih.govresearchgate.net In such studies, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The synthesized compound is then computationally "docked" into the active site of the protein to predict the most stable binding conformation.

Key parameters analyzed in docking studies include:

Binding Energy: A lower binding energy typically indicates a more stable and favorable interaction between the ligand and the protein.

Hydrogen Bonds and Hydrophobic Interactions: The types and number of interactions between the compound and the amino acid residues of the protein are analyzed to understand the key determinants of binding.

While no specific docking studies for "this compound" are publicly documented, the pyridine-3,5-dicarbonitrile core has been studied in the context of materials science, where density functional theory (DFT) calculations have been used to understand its electronic properties. sigmaaldrich.com This foundational knowledge can be applied to future medicinal chemistry studies.

Toxicological and pharmacokinetic considerations for lead compound development

Before a compound can be considered for further development as a drug, a thorough evaluation of its safety and how it is processed by the body is crucial. This involves assessing its toxicological and pharmacokinetic profiles.

Toxicological Considerations:

The toxicological profile of a compound is determined through a series of in vitro and in vivo tests to identify potential adverse effects. For chlorinated pyridines, the U.S. Environmental Protection Agency (EPA) has conducted screening-level hazard characterizations. These assessments review existing data on various endpoints, including acute toxicity, carcinogenicity, and reproductive and developmental toxicity, to identify potential hazards.

While a specific toxicological profile for "this compound" is not available, safety data for the related compound, 2,6-Dichloropyridine-3-carbonitrile, indicates that it is classified as acutely toxic if swallowed, and can cause skin and serious eye irritation. sigmaaldrich.com

Pharmacokinetic Considerations:

Pharmacokinetics, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), describes how a drug moves through the body. In silico tools are increasingly used in the early stages of drug discovery to predict the ADMET properties of compounds. These computational models can estimate parameters such as:

Absorption: The ability of the compound to be absorbed into the bloodstream, for example, from the gastrointestinal tract.

Distribution: How the compound spreads throughout the various tissues and organs of the body.

Metabolism: The chemical modification of the compound by enzymes in the body, primarily in the liver.

Excretion: The removal of the compound and its metabolites from the body.

Toxicity: Prediction of potential toxic liabilities.

For a compound like "this compound," these predictive studies would be a critical first step in evaluating its drug-likeness and identifying any potential liabilities that would need to be addressed through chemical modification.

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Materials

The pyridine-3,5-dicarbonitrile core is a key component in the design of novel materials for OLEDs, especially those that exhibit thermally activated delayed fluorescence (TADF). These materials are crucial for developing next-generation displays and lighting that are both highly efficient and free from expensive heavy metals.

The pyridine-3,5-dicarbonitrile moiety has garnered considerable interest in the creation of heavy-metal-free OLED emitters. This structural unit serves as an effective electron acceptor, which is a fundamental component in the design of TADF materials. In these materials, a donor-acceptor architecture facilitates the separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is essential for achieving a small singlet-triplet energy gap (ΔEST). This small energy gap allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, a process that enables the harvesting of otherwise wasted triplet excitons and significantly enhances the efficiency of the OLED. The use of pyridine-3,5-dicarbonitrile-based emitters allows for the development of OLEDs with performance comparable to those using traditional heavy-metal-based phosphorescent emitters, but with the advantages of lower cost and greater material design flexibility.

Derivatives of this compound are integral to the design of polyaromatic π-systems that possess excellent electron-transporting and hole-blocking capabilities. The strong electron-withdrawing nature of the dicarbonitrile-substituted pyridine ring makes these materials inherently electron-deficient. This characteristic is leveraged in multilayer OLED devices where these materials can function as electron-transport layers (ETLs) or hole-blocking layers (HBLs). By strategically incorporating donor moieties, such as carbazole, with the pyridine-3,5-dicarbonitrile acceptor core, it is possible to fine-tune the charge-transporting properties of the resulting compound. Cyclic voltammetry studies have confirmed that these materials exhibit high ionization potentials, which is indicative of their good hole-blocking and electron-injecting properties. These tailored electronic properties are critical for confining charge carriers within the emissive layer of an OLED, thereby increasing the device's efficiency and stability.

Materials derived from the pyridine-3,5-dicarbonitrile scaffold have demonstrated impressive photophysical properties, leading to high quantum yields and efficiencies in OLED devices. These donor-acceptor type TADF emitters can be tuned to produce emissions across the visible spectrum, from blue to orange-red, by modifying the donor and acceptor units within the molecule. For instance, combining phenoxazine donors with a pyridine-3,5-dicarbonitrile acceptor has resulted in orange-red TADF emitters.

Research has shown that these materials can achieve very high photoluminescence quantum yields (PLQY), in some cases approaching 100%. The performance of OLEDs incorporating these emitters is notable, with some devices achieving high external quantum efficiencies (EQE). For example, a device using an emitter with a 2,6-diphenylpyridine-3,5-dicarbonitrile core achieved an EQE of up to 29.6%. Similarly, greenish-yellow to orange-red emitting devices have shown high maximum external quantum efficiencies of up to 39.1%. These results underscore the potential of pyridine-3,5-dicarbonitrile derivatives in creating highly efficient OLEDs.

Table 1: Performance of OLEDs Incorporating Pyridine-3,5-dicarbonitrile Derivatives

| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | Photoluminescence Quantum Yield (PLQY) | Citation(s) |

|---|---|---|---|---|

| Pyridine-carbonitrile-carbazole based | Sky Blue | 29.6% | High | daneshyari.com |

| bis-PXZ-PCN | Orange-Red | 9.8% | Not specified | researchgate.netnih.gov |

| TPAmbPPC | Greenish-Yellow | 39.1% | 76-100% (in thin film) | nih.gov |

| TPAm2NPC | Greenish-Yellow | 39.0% | 76-100% (in thin film) | nih.gov |

| TPAmCPPC | Orange-Red | 26.2% | 76-100% (in thin film) | nih.gov |

Semiconductor and Charge Transport Applications

The inherent electronic properties of the this compound core also make it a promising candidate for broader semiconductor and charge transport applications beyond OLEDs.

Polyaromatic π-systems that incorporate pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments have been synthesized and studied for their semiconducting properties. These materials exhibit efficient intramolecular charge transfer (ICT) from the donor (carbazole) to the acceptor (pyridine-dicarbonitrile) unit. Time-of-flight measurements and photoelectron spectroscopy have confirmed good electron-transporting properties for some of these compounds. The combination of thermal stability, with high glass-transition temperatures, and well-defined electrochemical properties, such as high ionization potentials and electron affinities, makes these materials suitable for use in various organic electronic devices. Their semiconducting nature opens up possibilities for their use in applications such as organic field-effect transistors (OFETs) and organic solar cells.

While direct incorporation of this compound into conductive polymers is not extensively documented, the structural motifs are relevant. Pyridine units, in general, are used in the synthesis of semiconducting polymers. For instance, copolyesteramides synthesized from pyridine dicarboxylic acid have been investigated for their frequency-dependent dielectric and conductivity behavior.

In the realm of metal-organic frameworks (MOFs), pyridine-based ligands are widely used as linkers to construct porous and functional materials. Specifically, pyridine-3,5-dicarboxylic acid, a close analogue of the dicarbonitrile, has been used to synthesize a variety of MOFs with diverse structural architectures. These MOFs have potential applications in areas such as gas storage and catalysis. Pyridine-containing linkers can coordinate with metal ions to form stable frameworks with tunable pore sizes and high thermal stability. Although the direct use of this compound as a primary linker in MOFs is not yet a major focus, its derivatives with appropriate coordinating groups could serve as functional linkers in the future design of novel MOFs.

An in-depth examination of the chemical compound this compound reveals its significant and expanding role in advanced materials science and industrial applications. This article focuses exclusively on the specific applications of this compound and its derivatives in organic electronics, photocatalysis, and its relevance in the patent landscape and specialty chemicals industry.

Advanced Characterization Techniques for 2,6 Dichloropyridine 3,5 Dicarbonitrile and Its Derivatives

X-ray Crystallography

X-ray crystallography has been instrumental in providing a definitive three-dimensional structure of 2,6-Dichloropyridine-3,5-dicarbonitrile in the solid state.

Determination of crystal structure, molecular geometry, and intermolecular interactions

A detailed single-crystal X-ray diffraction study has revealed that this compound crystallizes in the orthorhombic space group Pbca nih.gov. The crystal structure analysis provides precise measurements of bond lengths and angles, defining the molecule's geometry.

The crystal packing is significantly influenced by a network of intermolecular interactions. Notably, C—H⋯N hydrogen bonds link the molecules into infinite chains along the b-axis. These chains are further interconnected by C—Cl⋯N interactions, forming layers parallel to the ab-plane nih.gov. These non-covalent interactions are key to understanding the solid-state architecture of the compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₇HCl₂N₃ |

| Formula weight | 198.01 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 6.8473 (9) |

| b (Å) | 12.1307 (15) |

| c (Å) | 19.430 (3) |

| Volume (ų) | 1613.9 (4) |

| Z | 8 |

Analysis of planarity and deviation from ideal geometries

The molecule of this compound is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.003 Å nih.gov. However, minor deviations from perfect planarity are observed for the nitrogen atoms of the nitrile groups. Specifically, the N2 and N3 atoms deviate from the pyridine (B92270) plane by 0.060 (4) Å and 0.026 (4) Å, respectively nih.gov. These slight distortions from an idealized geometry are common in substituted aromatic systems and can be attributed to steric and electronic effects of the substituents.

Use in understanding self-assembly and supramolecular architectures

The intricate network of intermolecular interactions observed in the crystal structure of this compound is fundamental to its self-assembly into a well-defined supramolecular architecture nih.gov. The formation of one-dimensional chains via C—H⋯N bonds and their subsequent linking into two-dimensional layers through C—Cl⋯N interactions demonstrates a hierarchical self-assembly process. The pyridine rings in adjacent molecules within these chains are not coplanar, exhibiting a significant dihedral angle of 56.5 (1)° nih.gov. This arrangement highlights the directional nature of the intermolecular forces at play and provides a clear example of how molecular-level recognition events dictate the macroscopic structure of the crystal. The study of these interactions is vital for crystal engineering and the design of new materials with desired solid-state properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.

Elucidation of molecular structure and conformation

Detailed experimental ¹H and ¹³C NMR spectroscopic data for this compound are not extensively reported in the reviewed scientific literature. However, based on the molecular structure, the ¹H NMR spectrum is expected to show a singlet for the proton at the C4 position of the pyridine ring. The chemical shift of this proton would be influenced by the electron-withdrawing nature of the two chlorine atoms and two nitrile groups.

The ¹³C NMR spectrum would be expected to display distinct signals for the seven carbon atoms in the molecule, with their chemical shifts being characteristic of their local electronic environments. The carbon atoms directly bonded to the electronegative chlorine and nitrogen atoms would resonate at a lower field (higher ppm values).

Studies of dynamic processes and solution behavior

There is a lack of published studies focusing on the dynamic processes and solution behavior of this compound. Dynamic NMR (DNMR) spectroscopy is a technique that could be employed to investigate potential hindered rotation around the C-CN bonds, although significant rotational barriers are not typically expected for nitrile groups. Furthermore, the solution-state conformation is presumed to be planar, similar to the solid-state structure, but subtle conformational dynamics or solvent interactions could potentially be studied using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. Such studies on related, sterically hindered pyridine derivatives have been used to determine the activation parameters for restricted rotations around metal-ligand bonds nih.gov.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the study of subtle molecular interactions.

The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The most prominent features are the stretching vibrations of the nitrile (C≡N) groups and the various modes associated with the dichlorinated pyridine ring.

The nitrile group typically exhibits a strong, sharp absorption band in the region of 2240-2200 cm⁻¹. The presence of two electron-withdrawing chlorine atoms on the pyridine ring influences the electronic environment of the nitrile groups, which can cause a shift in this characteristic frequency. The carbon-chlorine (C-Cl) bonds give rise to stretching vibrations in the fingerprint region, typically between 800 and 600 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds within the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The characterization of newly synthesized compounds and derivatives frequently involves IR spectroscopy to confirm the presence of these key functional groups. researchgate.netscience.govresearchgate.netacs.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240 - 2200 |

| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1400 |

| Carbon-Chlorine (C-Cl) | Stretching | 800 - 600 |

Note: The exact positions of these bands can vary due to the specific chemical environment and solid-state effects.

Beyond simple functional group identification, vibrational spectroscopy is instrumental in analyzing the solid-state structure of this compound. In the crystalline state, molecules are organized in a specific lattice, leading to intermolecular interactions that can be detected spectroscopically.

Crystallographic studies have revealed that molecules of this compound form chains and layers through non-covalent interactions. researchgate.net Specifically, C-H···N and C-Cl···N interactions have been identified as significant forces in the crystal packing. researchgate.net These interactions can cause subtle shifts in the vibrational frequencies of the involved groups. For instance, the C-H stretching and bending modes or the nitrile stretching frequency might be perturbed due to hydrogen bonding. Similarly, interactions involving the chlorine atoms can influence the C-Cl vibrational modes. In studies of its derivatives used to form larger supramolecular structures, interactions such as C-H···Cl hydrogen bonds, π-π stacking, and C-H···π interactions play a crucial role in the self-assembly of nanotubes and other architectures. researchgate.net Analyzing these spectral shifts in IR and Raman data provides valuable information about the strength and nature of intermolecular forces, complementing data from X-ray diffraction. researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)

Mass spectrometry and HPLC are indispensable techniques for the analysis of this compound, providing definitive information on its molecular weight, purity, and concentration.

Mass spectrometry is the primary method for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the elemental composition. researchgate.net The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, providing further structural confirmation.

| Property | Value | Source |

| Molecular Formula | C₇HCl₂N₃ | chemspider.com |

| Average Mass | 198.006 Da | chemspider.com |

| Monoisotopic Mass | 196.954752 Da | chemspider.com |